2,2',3,4,4',5,6,6'-八溴二苯醚

描述

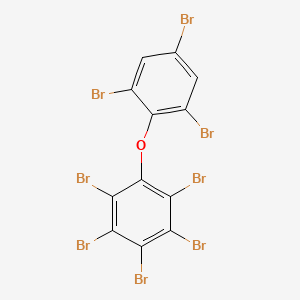

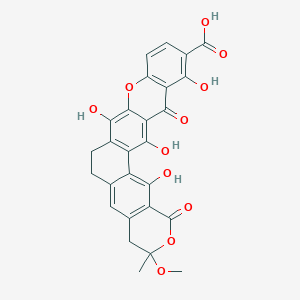

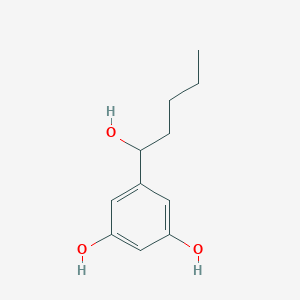

2,2',3,4,4',5,6,6'-Octabromodiphenyl ether is a useful research compound. Its molecular formula is C12H2Br8O and its molecular weight is 801.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境科学:命运与迁移

BDE-203 在环境科学中得到广泛研究,以了解其在生态系统中的命运和迁移机制。由于其高溴含量,BDE-203 在环境中持久存在,并在野生动物和人类体内生物累积。 研究重点关注其长距离迁移潜力、降解途径以及其在土壤、水和空气等各种环境基质中的存在 .

医学:潜在健康影响

在医学领域,BDE-203 因其潜在的健康影响而受到严格审查。作为一种多溴联苯醚,它与内分泌干扰和神经发育问题有关。 研究经常调查该化合物对甲状腺激素调节的影响及其与甲状腺功能减退症等疾病的潜在联系 .

材料科学:阻燃性

BDE-203 在材料科学中的主要应用是作为阻燃剂。它被添加到各种消费品中,包括电子产品和纺织品,以抑制火灾蔓延。 该领域的研发探索了 BDE-203 在不同材料中的有效性、其热稳定性以及更安全替代品的开发 .

分析化学:检测和定量

分析化学家专注于开发用于在环境和生物样品中检测和定量 BDE-203 的灵敏而准确的方法。 这包括色谱法和质谱法的进步,这些技术对于监测其存在和了解其分布模式至关重要 .

毒理学:生态毒理学影响

BDE-203 的毒理学研究旨在确定其生态毒理学影响。研究人员评估该化合物对各种生物(包括水生生物和鸟类)的毒性及其可能导致生殖和发育毒性的可能性。 目标是为关于其使用和处置的风险评估和监管决策提供信息 .

生物化学:与生物系统的相互作用

在生物化学中,BDE-203 被检查以了解其与生物系统的相互作用。这包括其在生物体中的代谢途径、其与蛋白质和 DNA 结合的能力以及其诱导氧化应激的可能性。 了解这些相互作用对于评估该化合物的生物学效应和对健康的潜在风险至关重要 .

作用机制

Target of Action

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether, also known as octaBDE, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) . The primary targets of this compound are materials that are prone to catching fire, such as the housings of electrical and electronic equipment . It is used mainly in the plastic acrylonitrile butadiene styrene, but also in high impact polystyrene, polybutylene terephthalate, and polyamides .

Mode of Action

The mode of action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether involves its incorporation into materials to make them resistant to fire . It is used in conjunction with antimony trioxide as a flame retardant . The compound works by releasing bromine atoms when the material is exposed to high temperatures . These bromine atoms can then interfere with the combustion process, thereby reducing the flammability of the material .

Biochemical Pathways

It is known that pbdes, the group of compounds to which it belongs, can accumulate in the environment and in living organisms, leading to potential health effects .

Pharmacokinetics

It is known that the compound has low solubility in water , which could affect its distribution and elimination in the environment and in organisms.

Result of Action

The primary result of the action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is the reduction of flammability in materials . This can help prevent the spread of fires and reduce damage caused by fires . The compound can also accumulate in the environment and in organisms, potentially leading to health effects .

Action Environment

The action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the release of bromine atoms, which is crucial for its flame-retardant action, occurs when the material is exposed to high temperatures . Furthermore, the compound’s effectiveness can be enhanced when used in conjunction with other flame retardants such as antimony trioxide .

生化分析

Biochemical Properties

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause cellular damage. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal hormone function .

Cellular Effects

The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether affects cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including those involved in detoxification processes. This inhibition can lead to the accumulation of toxic substances within cells. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can activate nuclear receptors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of less brominated diphenyl ethers. Long-term exposure to 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether has been associated with persistent alterations in cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxicity. Adverse effects observed at high doses include liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been noted, indicating that there is a dose below which no adverse effects are observed .

Metabolic Pathways

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in lipid-rich tissues due to its hydrophobic nature. The compound’s localization and accumulation can affect its activity and potential toxicity .

Subcellular Localization

The subcellular localization of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria. This localization can impact its function and interactions with other biomolecules .

属性

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-4(14)11(5(15)2-3)21-12-9(19)7(17)6(16)8(18)10(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABCBOJTHQTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196255 | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-54-5 | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,6,6'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904HBL1573 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride](/img/structure/B1493816.png)

![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)